molecular formula C14H13BFNO3 B12647261 3-Fluoro-5-(3-methylphenylcarbamoyl)benzeneboronic acid

3-Fluoro-5-(3-methylphenylcarbamoyl)benzeneboronic acid

Cat. No.: B12647261
M. Wt: 273.07 g/mol
InChI Key: LKIFEEVIQSACEL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(3-methylphenylcarbamoyl)benzeneboronic acid typically involves the reaction of 3-fluoro-5-nitrobenzoic acid with 3-methylphenyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The resulting intermediate is then subjected to reduction using a reducing agent like palladium on carbon (Pd/C) in the presence of hydrogen gas to yield the desired boronic acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(3-methylphenylcarbamoyl)benzeneboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Fluoro-5-(3-methylphenylcarbamoyl)benzeneboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(3-methylphenylcarbamoyl)benzeneboronic acid involves its interaction with molecular targets through boron-oxygen and boron-nitrogen bonds. These interactions can inhibit enzyme activity or modulate biological pathways, making it a valuable tool in biochemical research. The compound’s ability to form reversible covalent bonds with biomolecules allows for precise control over its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-5-(methylcarbamoyl)phenylboronic acid
  • 3-Fluoro-5-(methoxycarbonyl)benzeneboronic acid
  • 3-Fluoro-5-(methylcarbamoyl)benzeneboronic acid

Uniqueness

3-Fluoro-5-(3-methylphenylcarbamoyl)benzeneboronic acid stands out due to its unique combination of a fluorine atom and a methylphenylcarbamoyl group, which imparts distinct chemical and biological properties. This combination enhances its reactivity and specificity in various applications, making it a valuable compound in research and industry .

Properties

Molecular Formula

C14H13BFNO3

Molecular Weight

273.07 g/mol

IUPAC Name

[3-fluoro-5-[(3-methylphenyl)carbamoyl]phenyl]boronic acid

InChI

InChI=1S/C14H13BFNO3/c1-9-3-2-4-13(5-9)17-14(18)10-6-11(15(19)20)8-12(16)7-10/h2-8,19-20H,1H3,(H,17,18)

InChI Key

LKIFEEVIQSACEL-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)F)C(=O)NC2=CC=CC(=C2)C)(O)O

Origin of Product

United States

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